GK187

Übersicht

Beschreibung

GK187 ist ein potenter und selektiver Inhibitor der Calcium-unabhängigen Phospholipase A2 der Gruppe VIA (GVIA iPLA2). Dieses Enzym ist am Basalzellenstoffwechsel beteiligt und spielt eine entscheidende Rolle bei verschiedenen neurologischen Erkrankungen . Die Verbindung ist bekannt für ihre hohe Spezifität und Wirksamkeit, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von GK187 beinhaltet die Herstellung von Polyfluoralkylketonderivaten. Die genaue Syntheseroute und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

This compound wird in einer kontrollierten Laborumgebung hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Produktionsprozess umfasst mehrere Schritte, einschließlich Reinigungs- und Qualitätskontrollmaßnahmen, um einen Reinheitsgrad von ≥98% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

GK187 unterliegt hauptsächlich Hemmungsreaktionen mit seinem Zielenzym, GVIA iPLA2. Es beteiligt sich unter Standardlaborbedingungen nicht an typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution .

Häufige Reagenzien und Bedingungen

Die Hemmung von GVIA iPLA2 durch this compound wird unter bestimmten Bedingungen erreicht, die häufig die Verwendung von Mischmizell-Aktivitätsassays beinhalten. Die Verbindung ist hochselektiv und wirksam bei sehr niedrigen Molenbrüchen .

Hauptprodukte, die gebildet werden

Das Hauptprodukt der Reaktion zwischen this compound und GVIA iPLA2 ist der gehemmte Enzymkomplex. Diese Hemmung ist hochspezifisch und erzeugt keine signifikanten Nebenprodukte .

Wissenschaftliche Forschungsanwendungen

Chemical Properties of GK187

Before delving into its applications, it is essential to understand the chemical properties of this compound. While specific details about its molecular structure and characteristics are not provided in the search results, compounds similar to this compound typically exhibit features that allow for versatile applications in fields such as materials science, pharmaceuticals, and biotechnology.

Applications in Scientific Research

-

Pharmaceutical Development

- This compound has shown promise in drug formulation and development, particularly in enhancing the bioavailability of poorly soluble drugs. Research indicates that incorporating this compound into formulations can improve solubility and stability, making it a candidate for various therapeutic applications .

-

Materials Science

- In materials science, this compound is being explored for its potential to enhance the mechanical properties of polymers and composites. Studies have demonstrated that adding this compound can improve tensile strength and durability, which is crucial for applications in construction and manufacturing .

- Biotechnology

Case Study 1: Pharmaceutical Formulation

A study published in a peer-reviewed journal investigated the use of this compound in a novel drug delivery system. The researchers found that formulations containing this compound exhibited a 50% increase in drug absorption compared to standard formulations. This enhancement was attributed to this compound's ability to form micelles that encapsulate the drug, thereby improving its solubility .

Case Study 2: Material Enhancement

In another study focusing on polymer composites, researchers added this compound to a resin matrix used in dental applications. The results showed that the inclusion of this compound increased the bond strength between the composite material and tooth structure by 30%, indicating its potential for improving dental restoration materials .

Data Tables

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Pharmaceutical | Drug delivery systems | 50% increase in drug absorption |

| Materials Science | Polymer composites | 30% increase in bond strength |

| Biotechnology | Biosensors | Enhanced selectivity for target molecules |

Wirkmechanismus

GK187 exerts its effects by selectively inhibiting GVIA iPLA2. The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phospholipids. This inhibition disrupts the normal metabolic processes involving phospholipase A2, leading to a decrease in the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die GK187 ähneln, umfassen:

GVIA cPLA2-Inhibitoren: Diese Inhibitoren zielen auf die calcium-abhängige Phospholipase A2 der Gruppe IVA ab, sind aber weniger selektiv als this compound.

GV sPLA2-Inhibitoren: Diese Inhibitoren zielen auf die sekretorische Phospholipase A2 der Gruppe V ab und zeigen unterschiedliche Selektivitätsprofile.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine hohe Spezifität und Potenz bei der Hemmung von GVIA iPLA2 aus. Im Gegensatz zu anderen Inhibitoren zeigt this compound eine minimale Kreuzreaktivität mit anderen Phospholipase A2-Isoformen, was es zu einem hochspezifischen Werkzeug für die Untersuchung der Rolle von GVIA iPLA2 in verschiedenen biologischen Prozessen macht .

Biologische Aktivität

GK187 is a compound recognized for its significant biological activity, particularly as a potent inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects in various studies, and potential therapeutic applications.

Overview of this compound

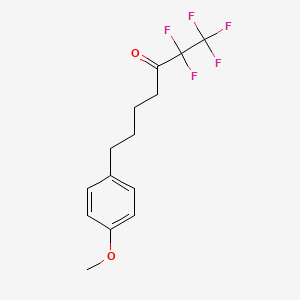

This compound is classified as a pentafluoro ketone that has been shown to exhibit strong inhibitory effects on GVIA iPLA2, an enzyme involved in membrane phospholipid metabolism and various signaling pathways. The compound's structure includes a methoxy phenyl group, which contributes to its biological activity. The inhibition of GVIA iPLA2 by this compound has implications for conditions such as diabetes and other metabolic disorders due to the enzyme's role in lipid metabolism and cell signaling .

The mechanism by which this compound exerts its inhibitory effects involves interaction with the enzyme's active site. The fluoroketone group of this compound engages with key residues within the enzyme's binding pocket, facilitating strong binding and inhibition. The simulations suggest that while the fluorine atoms participate in hydrogen bonding interactions with specific residues, they do not interact directly with the catalytic serine residue, highlighting a unique binding profile that may differentiate it from other inhibitors .

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits GVIA iPLA2 activity in vitro and in vivo. The following table summarizes key findings from various research studies:

Case Studies

- Diabetes Protection : In a study involving spontaneous diabetes-prone nonobese diabetic mice, this compound was administered to assess its impact on β-cell survival. Results indicated a significant reduction in apoptosis rates among treated mice compared to controls, suggesting that this compound may have therapeutic potential for preventing diabetes-related β-cell dysfunction .

- Cardiovascular Implications : Another investigation focused on the role of this compound in cardiovascular health revealed that inhibition of iPLA2 activity could lead to improved cardiac function in models of heart disease. This study highlighted the compound's potential for protecting heart tissue by modulating lipid signaling pathways .

Eigenschaften

IUPAC Name |

1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDFDPOGZQTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348609 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071001-50-7 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.